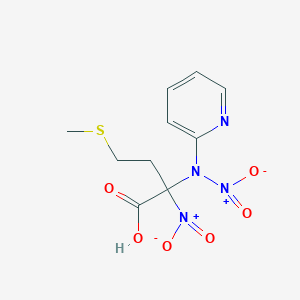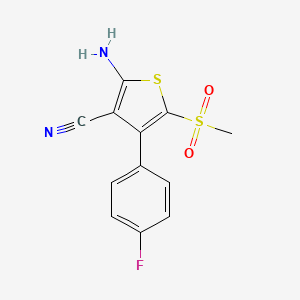
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoropiperidinyl group and an iodine atom attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3,3-difluoropiperidine. This can be achieved through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2,4-dichloropyrimidine with the difluoropiperidine derivative.
Iodination: The final step is the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be accomplished using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The difluoropiperidinyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typical in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-fluoropyrimidine: Features a fluorine atom in place of iodine.
Uniqueness
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both difluoropiperidinyl and iodine groups. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications. The iodine atom, in particular, can facilitate specific interactions and reactions that are not possible with other halogens.
Propriétés
Formule moléculaire |
C9H10F2IN3 |
|---|---|
Poids moléculaire |
325.10 g/mol |
Nom IUPAC |
4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)2-1-3-15(5-9)8-7(12)4-13-6-14-8/h4,6H,1-3,5H2 |
Clé InChI |
GXUGJHKLVGRVRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=NC=C2I)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)
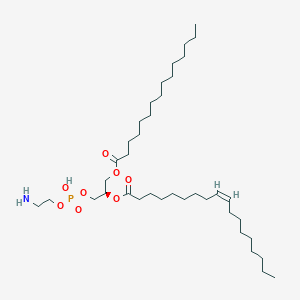
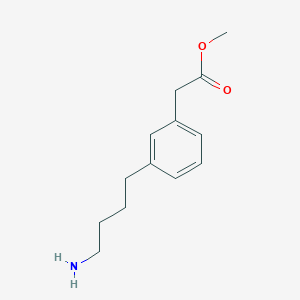

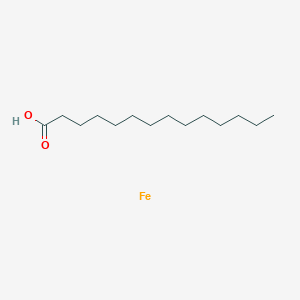
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)




